molecular formula C10H16ClN3O2 B2799232 methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride CAS No. 922516-38-9

methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2799232
CAS No.: 922516-38-9
M. Wt: 245.71
InChI Key: BSGNGKDZLGMSHD-UHFFFAOYSA-N
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Description

Methyl 1-(4-piperidinyl)-1H-pyrazole-3-carboxylate monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant roles in various pharmaceutical applications due to their unique structural properties

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with pyrazole carboxylates under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired piperidine ring . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-piperidinyl)-1H-pyrazole-3-carboxylate monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as 1-(1-methyl-4-piperidinyl)piperazine and 1-methyl-4-piperazinopiperidine .

Uniqueness

What sets methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride apart is its unique structural features that confer specific biological activities. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 1-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-4-7-13(12-9)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGNGKDZLGMSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922516-38-9
Record name methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate (300 mg, 0.97 mmol) (i.e. the product of Example 18, Step B) in 5 mL of diethyl ether was added a 2 M solution of hydrogen chloride in ether (4.85 mL, 9.7 mmol), and the reaction mixture was stirred for 5 h at room temperature. The reaction mixture was evaporated in vacuo, the resulting residue was dissolved in methanol and concentrated in vacuo. The residue was dried in high vacuum to give 200 mg of the title compound as a white solid.
Name
1,1-dimethylethyl 4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
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product
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0 (± 1) mol
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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5 mL
Type
solvent
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Quantity
4.85 mL
Type
solvent
Reaction Step One

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